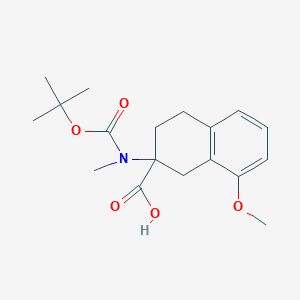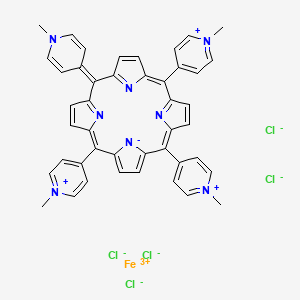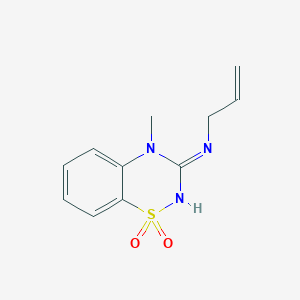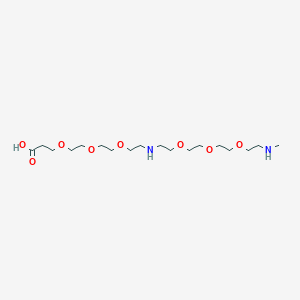
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is a chemical compound that features a benzoate ester functional group. This compound is characterized by the presence of an aminoethoxy group and a trifluoromethyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-hydroxyethoxy)-2-(trifluoromethyl)benzoate
- Methyl 4-(2-aminoethoxy)-2-(difluoromethyl)benzoate
- Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate is unique due to the presence of both an aminoethoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H12F3NO3 |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
methyl 4-(2-aminoethoxy)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)8-3-2-7(18-5-4-15)6-9(8)11(12,13)14/h2-3,6H,4-5,15H2,1H3 |
Clé InChI |
IFHSFENFUROJNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OCCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)





![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)


![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)


![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
